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Compound of Interest

Compound Name: Galactonic acid

Cat. No.: B078924

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for galactonic acid, a
sugar acid derived from galactose. The structural elucidation of galactonic acid is critical for its
role in metabolic research and as a potential building block in pharmaceutical synthesis. This
document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for galactonic acid and provides detailed experimental
protocols for data acquisition.

Spectral Data Summary

The following sections present the key spectral data for galactonic acid, organized for clarity
and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
galactonic acid. The chemical shifts are indicative of the electronic environment of each
nucleus.

Table 1: *H NMR Spectral Data for Galactonic Acid

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b078924?utm_src=pdf-interest
https://www.benchchem.com/product/b078924?utm_src=pdf-body
https://www.benchchem.com/product/b078924?utm_src=pdf-body
https://www.benchchem.com/product/b078924?utm_src=pdf-body
https://www.benchchem.com/product/b078924?utm_src=pdf-body
https://www.benchchem.com/product/b078924?utm_src=pdf-body
https://www.benchchem.com/product/b078924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Solvent System Notes
Ppm
Protons on the
3.62 - 3.69 Multiplet 5% DMSO-ds carbon chain (C2-
C5).[1]
_ Protons on the carbon
3.94-3.97 Multiplet 5% DMSO-de _
chain (C2-C5).[1]
Proton likely adjacent
4.24 Multiplet 5% DMSO-ds to the carboxylic acid

or hydroxyl group.[1]

| 10 - 13 | Broad Singlet | General (CDCIs) | Characteristic chemical shift for a carboxylic acid
proton (-COOH).[2] This signal may disappear upon D20 exchange. |

Note: The *H NMR spectrum of galactonic acid is complex due to the overlapping signals of
the chiral centers. Data is compiled from spectra recorded at 600 MHz.[1][3]

Table 2: 13C NMR Spectral Data for Galactonic Acid

Chemical Shift (6) ppm Carbon Assignment Notes

Data derived from *H-**C
66.07 C-H

HSQC spectra.[1]

Data derived from tH-13C
72.37 C-H

HSQC spectra.[1]

Data derived from *H-13C
72.70 C-H

HSQC spectra.[1]

Data derived from 1H-13C
74.03 C-H

HSQC spectra.[1]

Data derived from tH-13C
74.20 C-H

HSQC spectra.[1]
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| 165 - 185 | C=0 | Characteristic range for a carboxylic acid carbonyl carbon.[4] |

Note: Specific assignments for each carbon require further 2D NMR experiments. The listed C-
H shifts are from a *H-13C HSQC experiment at 600 MHz in 5% DMSO-de.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies. Galactonic acid exhibits characteristic absorptions for its hydroxyl and
carboxylic acid groups.

Table 3: IR Absorption Bands for Galactonic Acid

Wavenumber . . . .
( 1 Functional Group Vibration Type Characteristics
cm-
3500 - 3200 O-H (Alcohol) Stretch Broad band
Very broad, strong
] ) band, often
3300 - 2500 O-H (Carboxylic Acid) Stretch )
overlapping C-H
stretches.[2][5][6]
) . Strong, sharp
1760 - 1690 C=0 (Carboxylic Acid)  Stretch ]
absorption.[2][6]
1320 - 1210 C-O (Carboxylic Acid) Stretch Medium intensity.[2]

| ~1050 | C-O (Alcohal) | Stretch | Medium to strong intensity |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technigue for determining the molecular weight and elemental
composition of a compound.[7] For galactonic acid (Molecular Weight: 196.16 g/mol ), both
soft ionization and derivatization-based methods are employed.[1]

Table 4: Mass Spectrometry Data for Galactonic Acid
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Technique Mode Key m/z Values lon Description
[M'H]_!
ESI-MS Negative 195.08 deprotonated

molecule.[1][8]

Fragment ions
) resulting from
MS-MS of 195.051 Negative 177.1,159.1, 129.1 L
collision-induced

dissociation.[1]

| GC-MS (as 6 TMS derivative) | N/A | 292.0, 217.0, 205.0, 103.0 | Fragment ions of the
hexakis(trimethylsilyl) derivative.[1][9] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are
generalized and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-10 mg of galactonic acid in approximately 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or D20) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

o For D20, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-
sulfonic acid) can be added for chemical shift calibration. For DMSO-ds, the residual

solvent peak can be used as an internal reference.
o Data Acquisition (*H and 3C NMR):
o The experiment is performed on a high-field NMR spectrometer (e.g., 400-600 MHz).[3]

o Tune and shim the probe to optimize the magnetic field homogeneity.
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o For 'H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a
30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signhal-to-
noise ratio.

o For 3C NMR: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance of 13C, a larger number of scans is required. A 45° pulse angle and a relaxation
delay of 2 seconds are common.

o For 2D NMR (e.g., HSQC): Acquire two-dimensional spectra like *H-13C HSQC to correlate
proton and carbon signals, which is invaluable for structural assignment.[1]

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift axis using the reference signal.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of dry galactonic acid with approximately 100-200 mg of
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The
mixture should be a fine, homogeneous powder.

o Place the powder into a pellet-forming die and press it under high pressure (several tons)
using a hydraulic press to form a thin, transparent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Record a background spectrum of the empty sample compartment first.
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o Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm~1). Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption peaks corresponding to the functional
groups of galactonic acid.

Mass Spectrometry Protocol

A. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass:
e Sample Preparation:

o Prepare a dilute solution of galactonic acid (e.g., 1-10 pg/mL) in a suitable solvent
system, such as a mixture of water and methanol or acetonitrile, often with a small amount
of formic acid or ammonium hydroxide to promote ionization.

o Data Acquisition:

o Use a liquid chromatography system coupled to a mass spectrometer with an electrospray
ionization (ESI) source.

o Inject the sample into the LC system. A reversed-phase C18 column is often used.[10]

o Acquire data in negative ion mode to detect the deprotonated molecule [M-H]~. Set the
mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

B. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:
o Sample Derivatization (Silylation):
o Since galactonic acid is non-volatile, derivatization is required for GC-MS analysis.[7][11]

o Dry a small amount of the sample (e.g., 50-100 pug) completely under a stream of nitrogen.
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o Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and
an appropriate solvent like pyridine.

o Heat the mixture (e.g., at 70°C for 60 minutes) to convert the hydroxyl and carboxylic acid
groups to their volatile trimethylsilyl (TMS) ethers/esters.[11]

o Data Acquisition:

o Inject the derivatized sample into a GC-MS system equipped with a capillary column
suitable for sugar analysis (e.g., DB-5ms).[11]

o Use a temperature gradient program in the GC oven to separate the components.
o The mass spectrometer will record the mass spectra of the eluting compounds.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
galactonic acid.
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Workflow for Spectroscopic Analysis of Galactonic Acid
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Data Interpretation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of galactonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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